

An In-depth Technical Guide to the Physicochemical Properties of Water-Methanol Mixtures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Water methanol*

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This technical guide provides a comprehensive overview of the core physicochemical properties of water-methanol mixtures. Understanding these properties is critical in numerous scientific and industrial applications, including solvent selection in chemical synthesis, mobile phase optimization in chromatography, formulation development in the pharmaceutical industry, and as a medium for various chemical reactions. The non-ideal behavior of these mixtures, arising from strong intermolecular interactions such as hydrogen bonding, leads to interesting and complex variations in their properties as a function of composition and temperature.

Core Physicochemical Properties

The addition of methanol to water systematically alters the hydrogen-bonding network of water, leading to non-linear changes in the mixture's properties. These deviations from ideal behavior are often quantified as "excess properties," which represent the difference between the actual property of the mixture and the value that would be expected from an ideal solution.

Density and Excess Molar Volume

The density of water-methanol mixtures varies with composition and temperature. Due to the strong interactions between water and methanol molecules, the volume of the mixture is not simply the sum of the individual volumes of the components. This phenomenon results in a

negative excess molar volume across the entire composition range, indicating that the molecules pack more efficiently in the mixture than in their pure states. The maximum deviation from ideality, or the minimum in the excess molar volume, is typically observed at a methanol mole fraction of approximately 0.4-0.5.

Table 1: Density (g/cm³) of Water-Methanol Mixtures at 298.15 K

Mole Fraction of Methanol (x_MeOH)	Density (g/cm ³)
0.0	0.9971
0.1	0.9819
0.2	0.9645
0.3	0.9457
0.4	0.9255
0.5	0.9042
0.6	0.8819
0.7	0.8585
0.8	0.8342
0.9	0.8100
1.0	0.7866

Note: Data compiled and interpolated from various sources.

Viscosity and Excess Viscosity

The viscosity of water-methanol mixtures exhibits a pronounced maximum at a methanol mole fraction of around 0.3. This increase in viscosity is attributed to the formation of extensive hydrogen-bonded networks between water and methanol molecules, which creates a more structured and less fluid system. The deviation from ideal behavior, known as excess viscosity, is positive across the entire composition range.

Table 2: Dynamic Viscosity (mPa·s) of Water-Methanol Mixtures at 298.15 K

Mole Fraction of Methanol (x_MeOH)	Viscosity (mPa·s)
0.0	0.890
0.1	1.258
0.2	1.552
0.3	1.673
0.4	1.595
0.5	1.421
0.6	1.205
0.7	0.983
0.8	0.778
0.9	0.645
1.0	0.544

Note: Data compiled and interpolated from various sources.

Surface Tension

The surface tension of water-methanol mixtures decreases with an increasing mole fraction of methanol. Methanol, having a lower surface tension than water, acts as a surfactant, preferentially accumulating at the liquid-air interface. This enrichment of methanol at the surface disrupts the strong cohesive forces of water, leading to a reduction in surface tension.

Table 3: Surface Tension (mN/m) of Water-Methanol Mixtures at 298.15 K

Mole Fraction of Methanol (x_MeOH)	Surface Tension (mN/m)
0.0	72.0
0.1	47.9
0.2	39.8
0.3	35.1
0.4	32.0
0.5	29.8
0.6	27.9
0.7	26.2
0.8	24.6
0.9	23.2
1.0	22.1

Note: Data compiled and interpolated from various sources.

Dielectric Constant

The dielectric constant (relative permittivity) of water-methanol mixtures decreases in a non-linear fashion as the concentration of methanol increases. Water has a very high dielectric constant, while methanol's is significantly lower. The presence of methanol disrupts the orientational polarization of water molecules, leading to a decrease in the overall dielectric constant of the mixture.

Table 4: Dielectric Constant of Water-Methanol Mixtures at 298.15 K

Mole Fraction of Methanol (x_MeOH)	Dielectric Constant
0.0	78.5
0.1	73.2
0.2	67.9
0.3	62.7
0.4	57.6
0.5	52.6
0.6	47.8
0.7	43.1
0.8	38.6
0.9	34.3
1.0	32.7

Note: Data compiled and interpolated from various sources.[1]

Refractive Index

The refractive index of water-methanol mixtures generally increases with the mole fraction of methanol, reaching a maximum at a methanol mole fraction of approximately 0.7 before decreasing slightly towards pure methanol.[2] This non-linear behavior is a result of the changes in density and molecular polarizability of the mixture.

Table 5: Refractive Index (n_D) of Water-Methanol Mixtures at 298.15 K

Mole Fraction of Methanol (x_MeOH)	Refractive Index (n_D)
0.0	1.3330
0.1	1.3385
0.2	1.3428
0.3	1.3455
0.4	1.3465
0.5	1.3460
0.6	1.3440
0.7	1.3405
0.8	1.3360
0.9	1.3315
1.0	1.3288

Note: Data compiled and interpolated from various sources.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

Accurate measurement of the physicochemical properties of liquid mixtures is essential. The following are generalized experimental protocols for determining the properties discussed above.

Density Measurement

Method: Pycnometry.[\[5\]](#)[\[6\]](#)

- Calibration:
 - Thoroughly clean and dry a pycnometer of a known volume.
 - Weigh the empty, dry pycnometer using an analytical balance.

- Fill the pycnometer with deionized water of a known temperature.
- Weigh the filled pycnometer.
- Using the known density of water at that temperature, calculate the exact volume of the pycnometer.
- Measurement:
 - Prepare water-methanol mixtures of varying compositions by mass or volume.
 - Rinse the calibrated pycnometer with a small amount of the mixture to be measured.
 - Fill the pycnometer with the mixture and bring it to the desired temperature in a thermostatic bath.
 - Weigh the filled pycnometer.
 - The density of the mixture is calculated by dividing the mass of the mixture by the calibrated volume of the pycnometer.

Viscosity Measurement

Method: Capillary Viscometry (e.g., Ostwald or Ubbelohde viscometer).^{[7][8]}

- Calibration:
 - Clean and dry the viscometer thoroughly.
 - Introduce a known volume of a reference liquid with a known viscosity and density (e.g., deionized water) into the viscometer.
 - Place the viscometer in a constant temperature bath until thermal equilibrium is reached.
 - Using a pipette bulb, draw the liquid up through the capillary tube to a point above the upper timing mark.
 - Measure the time it takes for the liquid meniscus to fall between the upper and lower timing marks.

- The viscometer constant is determined using the known viscosity and density of the reference liquid and the measured flow time.
- Measurement:
 - Introduce the same volume of the water-methanol mixture into the viscometer.
 - Allow the mixture to reach thermal equilibrium in the constant temperature bath.
 - Measure the flow time of the mixture as described for the reference liquid.
 - The viscosity of the mixture is calculated using the viscometer constant, the measured flow time, and the density of the mixture.

Surface Tension Measurement

Method: Drop Weight/Count Method (Stalagmometer).^[7]^[9]

- Calibration:
 - Clean the stalagmometer with a suitable solvent and dry it.
 - Fill the stalagmometer with a reference liquid of known surface tension and density (e.g., deionized water).
 - Allow the liquid to form drops at the tip of the capillary at a slow, controlled rate.
 - Count the number of drops formed as the liquid level falls between two marked points on the stalagmometer.
- Measurement:
 - Rinse the stalagmometer with the water-methanol mixture to be tested.
 - Fill the stalagmometer with the mixture and count the number of drops formed between the same two marked points.
 - The surface tension of the mixture is calculated using the ratio of the number of drops of the reference liquid and the mixture, their respective densities, and the known surface

tension of the reference liquid.

Dielectric Constant Measurement

Method: Capacitance Measurement.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Apparatus: A dielectric cell (a capacitor with a specific geometry) and an LCR meter.
- Calibration:
 - Measure the capacitance of the empty, dry dielectric cell (C_{air}).
 - Measure the capacitance of the cell filled with a reference liquid of a known dielectric constant (e.g., air or a pure solvent) at a specific frequency.
- Measurement:
 - Fill the dielectric cell with the water-methanol mixture.
 - Measure the capacitance of the cell filled with the mixture (C_{mixture}) at the same frequency and temperature.
 - The dielectric constant of the mixture is calculated from the ratio of the capacitance of the cell with the mixture to the capacitance of the empty cell, considering the known dielectric constant of the reference liquid.

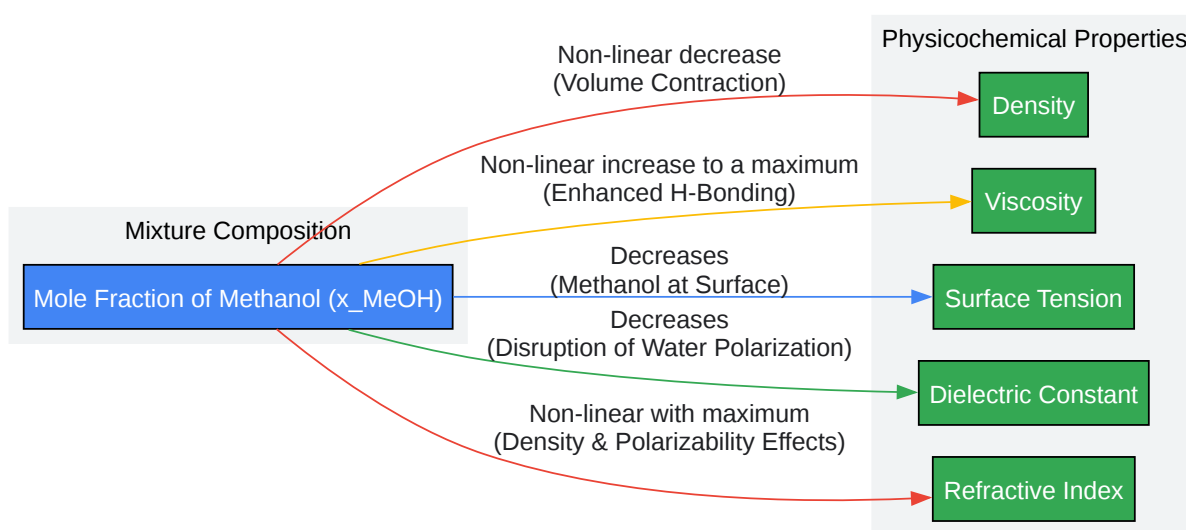
Refractive Index Measurement

Method: Refractometry (e.g., Abbé refractometer).[\[13\]](#)

- Calibration:
 - Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
 - Ensure the prism surfaces are clean and dry.
- Measurement:

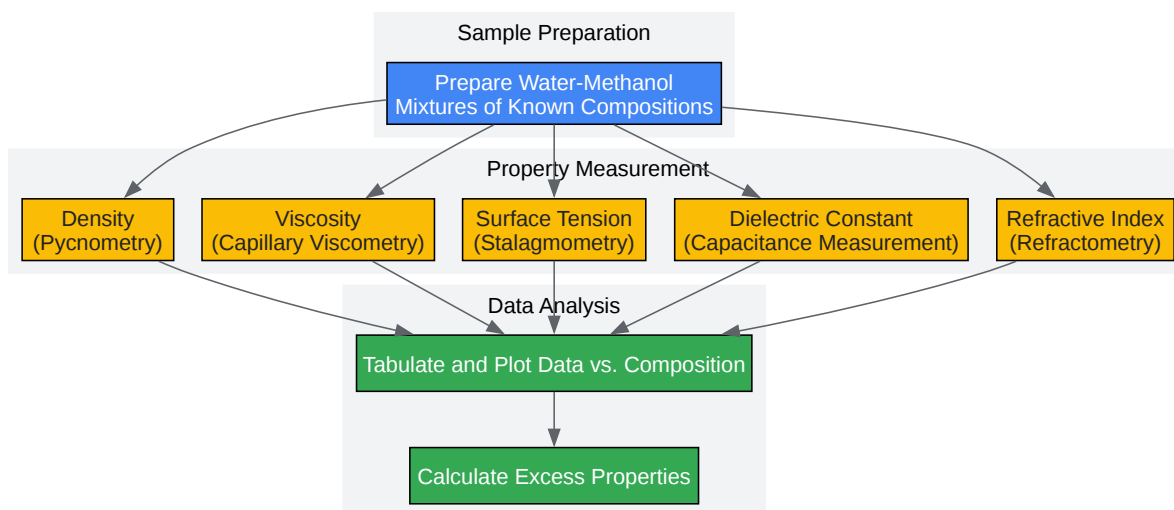
- Place a few drops of the water-methanol mixture onto the prism of the refractometer.
- Close the prism and allow the sample to reach thermal equilibrium.
- Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
- Read the refractive index directly from the instrument's scale.

Visualizations



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Caption: Relationship between methanol mole fraction and key physicochemical properties.



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Caption: Generalized experimental workflow for characterizing water-methanol mixtures.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Water-Methanol Mixtures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8666384#physicochemical-properties-of-water-methanol-mixtures]

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